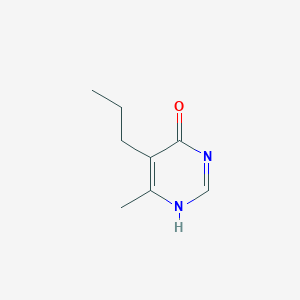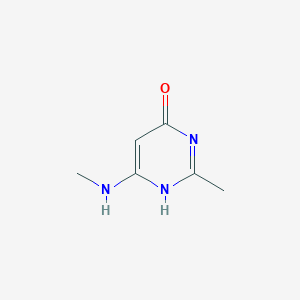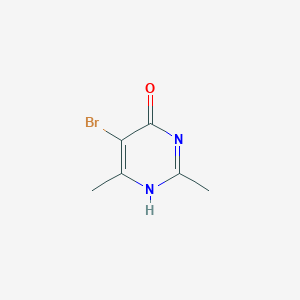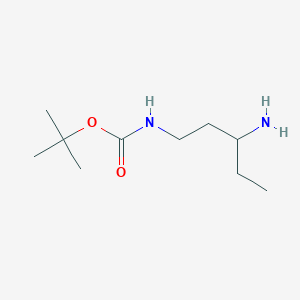
Azane;platinum(2+);dichloride;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by a platinum(II) ion coordinated to four ammonia (NH₃) ligands and two chloride (Cl) ligands, with one molecule of water of hydration.
Synthetic Routes and Reaction Conditions:
In-Lab Synthesis: The compound can be synthesized by reacting platinum(II) chloride with ammonia in an aqueous solution. The reaction is typically carried out at room temperature and involves the gradual addition of ammonia to a solution of platinum(II) chloride until the product precipitates out as a white crystalline solid.
Industrial Production Methods: On an industrial scale, the compound is produced through similar methods but with optimized conditions to ensure high purity and yield. The process involves large-scale reactors and precise control of temperature, pH, and ammonia concentration to achieve consistent product quality.
Types of Reactions:
Oxidation: Azane;platinum(2+);dichloride;hydrate can undergo oxidation reactions to form higher oxidation state platinum compounds.
Reduction: The compound can be reduced to form platinum metal or lower oxidation state platinum complexes.
Substitution: Ligand substitution reactions can occur, where the ammonia or chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or halogens.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Various ligands such as phosphines, thioethers, or water.
Major Products Formed:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Platinum metal or lower oxidation state complexes.
Substitution: Platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Azane;platinum(2+);dichloride;hydrate is widely used in scientific research due to its unique properties and reactivity:
Chemistry: It serves as a precursor for the synthesis of other platinum-based compounds, including cisplatin, a well-known chemotherapy drug.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: As a precursor to cisplatin, it is indirectly involved in cancer treatment.
Industry: It is employed in the production of platinum-based catalysts and materials for various industrial applications.
Mecanismo De Acción
The mechanism by which Azane;platinum(2+);dichloride;hydrate exerts its effects depends on its specific application:
In Chemistry: The compound acts as a catalyst or reactant in various chemical reactions, facilitating the formation of desired products.
In Biology and Medicine: As a precursor to cisplatin, it forms cross-links with DNA, inhibiting cancer cell growth and division.
Molecular Targets and Pathways Involved:
DNA: In the case of cisplatin, the compound targets DNA, forming adducts that disrupt DNA replication and transcription.
Comparación Con Compuestos Similares
Cisplatin (cis-diamminedichloroplatinum(II))
Carboplatin
Oxaliplatin
Propiedades
IUPAC Name |
azane;platinum(2+);dichloride;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDNMCYHWRSOH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.[Cl-].[Cl-].[Pt+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H14N4OPt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620570 |
Source


|
| Record name | Platinum(2+) chloride--ammonia--water (1/2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13933-33-0 |
Source


|
| Record name | Platinum(2+) chloride--ammonia--water (1/2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5-[(4-chlorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7804312.png)





![{[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid](/img/structure/B7804357.png)





